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molecular formula C7H9NOS B104370 2-Amino-5-methoxybenzenethiol CAS No. 6274-29-9

2-Amino-5-methoxybenzenethiol

Cat. No. B104370
M. Wt: 155.22 g/mol
InChI Key: QHALDOSHHZPRRB-UHFFFAOYSA-N
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Patent
US05607929

Procedure details

To 2-amino-6-methoxy-1,3-benzthiazole (5 g, 0.027M) was added to a solution of potassium hydroxide (25 g in 50 ml of water). The mixture was heated at 140° for 5 hours. The crude 2-amino-5-methoxybenzenethiol produced was diluted with water (150 ml) and to this was added copper powder (1.25 g, 1 equivalent) and iodobenzoic acid (6.8 g, 1 equivalent). The mixture was heated under reflux for 4 hours under nitrogen. On cooling the mixture was filtered to remove copper, and acidified with concentrated hydrochloric acid. The solution was filtered to give the product as a light green solid (5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1[S:3][C:4]2[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[CH:7][C:5]=2[N:6]=1>[OH-].[K+]>[NH2:6][C:5]1[CH:7]=[CH:8][C:9]([O:11][CH3:12])=[CH:10][C:4]=1[SH:3] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)OC
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 140° for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)OC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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